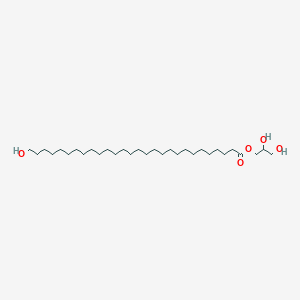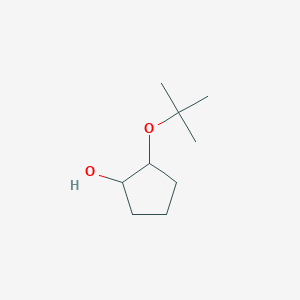
2-tert-Butoxycyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butoxycyclopentan-1-ol is an organic compound belonging to the class of cyclopentanol derivatives It features a cyclopentane ring substituted with a tert-butoxy group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butoxycyclopentan-1-ol typically involves the reaction of cyclopentanone with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. Common reaction conditions include:
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Solvent: Solvents like toluene or dichloromethane are often used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Feedstock: Cyclopentanone and tert-butyl alcohol.
Catalyst: Solid acid catalysts to enhance reaction efficiency.
Temperature and Pressure: Optimized to ensure maximum conversion and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-tert-Butoxycyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclopentanol derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentanol compounds.
Applications De Recherche Scientifique
2-tert-Butoxycyclopentan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-tert-Butoxycyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Cyclopentanol: Lacks the tert-butoxy group, resulting in different chemical properties and reactivity.
tert-Butylcyclopentane: Lacks the hydroxyl group, affecting its polarity and hydrogen bonding capability.
Cyclopentanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness: 2-tert-Butoxycyclopentan-1-ol is unique due to the presence of both a tert-butoxy group and a hydroxyl group on the cyclopentane ring. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to participate in hydrogen bonding, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
142052-71-9 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxy]cyclopentan-1-ol |
InChI |
InChI=1S/C9H18O2/c1-9(2,3)11-8-6-4-5-7(8)10/h7-8,10H,4-6H2,1-3H3 |
Clé InChI |
KPIIEDPHZWKQHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1CCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


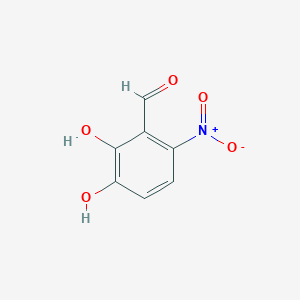
![5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12549965.png)
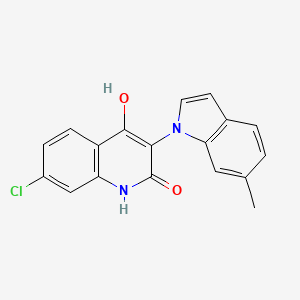


![Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-](/img/structure/B12549977.png)
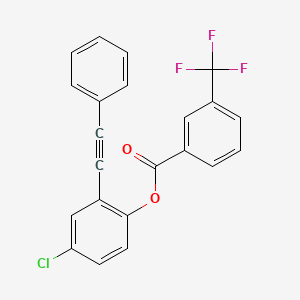
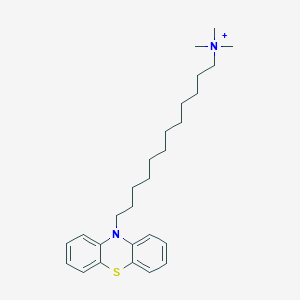


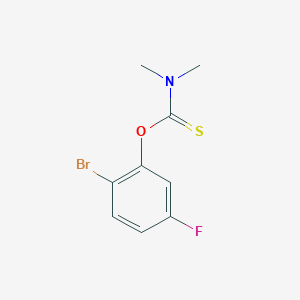
![N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide](/img/structure/B12550012.png)
![{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12550019.png)
